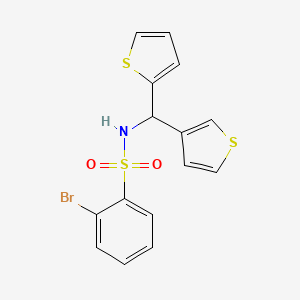

2-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide

Descripción

2-Bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a bromine substituent at the 2-position of the benzene ring and a bis-thiophene methyl group (N-(thiophen-2-yl(thiophen-3-yl)methyl)) as the sulfonamide substituent. The molecular formula is C₁₆H₁₂BrNO₃S₃, with a molecular weight of 442.4 g/mol . Its structure combines aromatic sulfonamide pharmacophores with thiophene heterocycles, which are known to enhance bioactivity and modulate electronic properties.

Propiedades

IUPAC Name |

2-bromo-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO2S3/c16-12-4-1-2-6-14(12)22(18,19)17-15(11-7-9-20-10-11)13-5-3-8-21-13/h1-10,15,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJVQHZJWHYMLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

2-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The thiophene rings can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while coupling reactions can produce complex biaryl compounds .

Aplicaciones Científicas De Investigación

2-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a complex organic compound with a benzenesulfonamide moiety, a bromine atom, and two thiophene rings, suggesting applications in medicinal chemistry and materials science because of their electronic properties.

Scientific Research Applications

Thiophenes, including 2-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide, are of interest in scientific research because of their diverse applications in medicinal chemistry, material science, and organic synthesis.

Medicinal Chemistry

- Antimicrobial Activity Thiophene derivatives exhibit significant antimicrobial activity. Novel thiophene derivatives have been synthesized and found to be effective against various microorganisms. For example, 2-aminothiophene bearing 4-hydroxy benzaldehyde demonstrated notable antimicrobial properties.

- Perforin Inhibition Compounds featuring an isoindoline structure are known for perforin inhibition.

- Lipoxygenase Inhibition Compounds containing a thiazole ring exhibit selective inhibition over lipoxygenases.

Material Science

- Organic Electronics Thiophenes are used in organic electronics, particularly as hole transport materials in perovskite solar cells, enhancing charge transport and improving solar cell efficiency. Thieno[3,2-b]thiophene-based linear dopant-free hole transport materials have been investigated for this purpose.

Organic Synthesis

- Versatility 2-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is versatile in synthetic organic chemistry.

Mecanismo De Acción

The mechanism of action of 2-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the thiophene rings can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The benzenesulfonamide group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Selected Sulfonamide-Thiophene Derivatives

Key Observations:

Substituent Effects on Bioactivity: Thiophene-containing sulfonamides, such as compound 59 (Table 1), exhibit anticancer activity against MCF7 cells, highlighting the role of thiophene in enhancing cytotoxicity . The target compound’s bis-thiophene group may similarly influence bioactivity, though empirical data are lacking. The triazole-substituted analog (Table 1, row 2) demonstrates how heterocyclic replacements (triazole vs.

Electronic and Steric Modifications :

- Bromine at the 2-position of the benzene ring (target compound) increases molecular weight and lipophilicity compared to chloro or fluoro analogs (e.g., 3-chloro-4-methoxy derivative in row 4) . This could enhance membrane permeability but may reduce solubility.

- The bis-thiophene methyl group in the target compound introduces greater conformational flexibility compared to rigid acryloyl-thiophene derivatives (e.g., compound 59 ) .

Research Findings and Gaps

- Synthetic Methods : The synthesis of related compounds (e.g., 47 INT in ) involves flash column chromatography, suggesting similar protocols may apply to the target compound .

- Biological Data : Thiophene-sulfonamide hybrids consistently show promise in anticancer and antimicrobial research (), but the target compound requires empirical validation .

Actividad Biológica

2-Bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a complex organic compound notable for its sulfonamide functional group, which is widely recognized for its biological activity. The presence of bromine and thiophene moieties suggests potential applications in medicinal chemistry, particularly in antibacterial, anti-inflammatory, and anticancer activities.

Chemical Structure

The structure of 2-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide can be represented as follows:

This compound features:

- A bromine atom that may enhance biological activity.

- Thiophene rings that are often associated with various pharmacological properties.

- A benzenesulfonamide group , known for its role in inhibiting bacterial growth.

Antibacterial Properties

Sulfonamides are historically significant for their antibacterial properties, primarily through the inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This compound may exhibit similar mechanisms:

- Inhibition of Bacterial Growth : Preliminary studies suggest that compounds with sulfonamide groups can effectively inhibit Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

- Minimum Inhibitory Concentration (MIC) : Research indicates varying MIC values for related sulfonamide compounds, suggesting potential efficacy against resistant strains.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 2-Bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide | TBD | Antibacterial |

| Ciprofloxacin | 0.381 | Control |

Anti-inflammatory and Anticancer Activities

Compounds containing thiophene and furan rings have shown promise in anti-inflammatory and anticancer research:

- Mechanism : The anti-inflammatory properties may be attributed to the modulation of inflammatory pathways, potentially through the inhibition of cyclooxygenases (COX) or lipoxygenases (LOX).

- Cancer Cell Lines : In vitro studies have demonstrated that derivatives of thiophene compounds can induce apoptosis in cancer cell lines, suggesting a pathway for therapeutic development .

Case Studies

- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial activity of various sulfonamide derivatives against MRSA. The compound exhibited a promising MIC range comparable to established antibiotics .

- Anti-cancer Potential : Research into thiophene derivatives indicated that modifications to the structure could enhance cytotoxicity against specific cancer cell lines, highlighting the importance of functional group positioning .

The proposed mechanism by which 2-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide exerts its biological effects includes:

- Enzyme Inhibition : Binding to active sites on enzymes like dihydropteroate synthase.

- Cell Cycle Disruption : Inducing apoptosis in cancer cells through oxidative stress pathways.

Q & A

Q. What intermolecular interactions dominate the solid-state structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.